4-Nitrobenzene-1,3-diamine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitrobenzene-1,3-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.H2O4S/c7-4-1-2-6(9(10)11)5(8)3-4;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFQGUXLVLJZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)[N+](=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173850 | |

| Record name | 4-Nitro-m-phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200295-57-4 | |

| Record name | 1,3-Benzenediamine, 4-nitro-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200295-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-m-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200295574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-m-phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediamine, 4-nitro-, sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-M-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9D878Z314 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzene-1,3-diamine sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzene-1,3-diamine sulfate, a substituted aromatic amine, is a compound of significant interest in various chemical and pharmaceutical applications. Primarily utilized as a key intermediate in the synthesis of dyes, particularly in the cosmetic industry for hair coloring formulations, its physicochemical properties are critical for process optimization, quality control, and formulation development.[1] This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and offers insights into the analytical methodologies required for its characterization.

The salt form, a yellow to yellow-brown crystalline powder, is preferred in many applications due to its increased stability and solubility in aqueous media compared to its free base, 4-nitro-m-phenylenediamine.[1][2] The degree of sulfation can vary, leading to different molecular weights and potentially impacting its physicochemical behavior.[2]

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

-

Chemical Name: this compound

-

Synonyms: 4-Nitro-m-phenylenediamine sulfate, p-Nitro-m-phenylenediamine sulfate[1][]

-

CAS Number: 200295-57-4[1]

-

Molecular Formula: C₆H₉N₃O₆S[4]

-

Molecular Weight: 251.22 g/mol (for the 1:1 sulfate salt)[4]

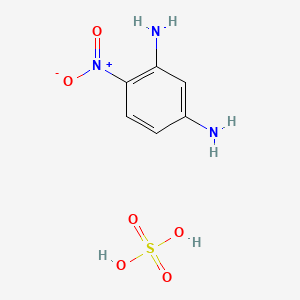

The structure of this compound is depicted below, showcasing the aromatic ring substituted with two amine groups, a nitro group, and the associated sulfate counter-ion.

Caption: Chemical structure of 4-Nitrobenzene-1,3-diamine with sulfuric acid.

Core Physicochemical Properties

A summary of the key physicochemical properties of 4-Nitrobenzene-1,3-diamine and its sulfate salt is presented below. It is important to note that while some data for the free base is available, specific experimental values for the sulfate salt are not always reported in the literature. In such cases, typical properties for analogous aromatic amine salts are discussed.

| Property | Value/Information | Source |

| Appearance | Yellow to yellow-brown crystalline powder. | [1][2] |

| Melting Point | The free base (4-nitro-m-phenylenediamine) has a melting point of >156 °C. A definitive melting point for the sulfate salt is not available, though it is expected to be higher and likely exhibit decomposition. | [2] |

| Boiling Point | Decomposes before boiling. | N/A |

| Solubility | Reported as soluble in water and alcohol. The free base is noted as insoluble in water. | [1][5] |

| pKa | The pKa of the conjugate acid of the related isomer, 4-nitro-1,2-phenylenediamine, is 2.61. The pKa of this compound is expected to be in a similar range, reflecting the equilibrium of the protonated amine groups. | [6] |

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of this compound for research and development, a rigorous characterization using standardized protocols is essential.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is expected.

Protocol:

-

A small amount of the finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

-

Visual observation for any decomposition (e.g., color change, gas evolution) during heating is crucial and should be noted.

Causality: Impurities typically depress and broaden the melting range. A sharp melting point is indicative of high purity.

Solubility Profile

Determining the solubility in various solvents is fundamental for applications in synthesis, formulation, and analytical method development.

Protocol (Isothermal Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, acetone) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

The solubility is expressed in units such as g/100 mL or mg/mL.

Causality: The solubility is governed by the intermolecular forces between the solute and the solvent. The sulfate salt form is expected to have higher aqueous solubility than the free base due to the ionic nature of the salt.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa values will correspond to the protonated amine groups.

Protocol (Spectrophotometric Method):

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer solution.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorption is measured.

-

The pKa is calculated using the Henderson-Hasselbalch equation by plotting the ratio of the absorbances of the basic and acidic forms against the pH.

Causality: The extent of protonation of the amine groups is pH-dependent, which in turn affects the electronic transitions within the molecule and thus its UV-Vis absorption spectrum.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic amines typically exhibit characteristic absorption bands in the UV-Vis region. The spectrum of an arylamine is influenced by the interaction of the nitrogen lone pair with the aromatic pi-system, often shifting the absorption to longer wavelengths compared to the unsubstituted aromatic ring.[7]

Expected Spectral Features:

-

The UV-Vis spectrum of this compound in an aqueous or alcoholic solution is expected to show absorption maxima characteristic of a nitro-substituted aromatic amine. The exact position of these maxima will be influenced by the solvent and the protonation state of the amine groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Spectral Features:

-

N-H Stretching: Primary aromatic amines typically show two bands in the region of 3300-3500 cm⁻¹.[7] In the sulfate salt, these bands may be broadened and shifted due to hydrogen bonding and the presence of -NH₃⁺ groups.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

S=O Stretching (Sulfate): A strong, broad absorption band is expected in the region of 1050-1200 cm⁻¹ due to the sulfate counter-ion.[8]

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

-

The aromatic protons will appear as a complex multiplet in the downfield region (typically 6.0-8.5 ppm). The electron-withdrawing nitro group will deshield the ortho and para protons.

-

The amine protons (-NH₂) will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. In the sulfate salt, these protons will be part of -NH₃⁺ groups and will likely be further downfield and potentially broader.

Expected ¹³C NMR Spectral Features:

-

The aromatic carbons will resonate in the region of 100-160 ppm. The carbon attached to the nitro group will be significantly deshielded. The carbons attached to the amine groups will also show characteristic shifts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the method of choice for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this type of compound.

Proposed HPLC Method:

-

Column: A C18 stationary phase column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

-

Detection: UV detection at a wavelength of maximum absorbance (determined from the UV-Vis spectrum).

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: A typical workflow for HPLC purity analysis.

Synthesis and Purification

A common method for the synthesis of this compound involves the sulfation of 4-nitro-m-phenylenediamine.[2]

Synthesis Protocol:

-

In a reaction vessel, 4-nitro-m-phenylenediamine is dissolved in a suitable solvent such as isopropanol.

-

Concentrated sulfuric acid is added dropwise while maintaining the temperature below 50 °C. The pH of the mixture is adjusted to approximately 2.0.[2]

-

The reaction mixture is then heated to 70-75 °C for several hours.[2]

-

After the reaction is complete, the mixture is cooled to below 30 °C and agitated to promote precipitation.

-

The resulting solid is collected by filtration, washed with an appropriate solvent (e.g., isopropanol or water), and dried under vacuum at a temperature below 80 °C to yield the final product.[2]

Purification:

Recrystallization from a suitable solvent system (e.g., water-alcohol mixtures) can be employed to further purify the product. The purity of the final product should be confirmed by HPLC and melting point analysis.

Stability and Storage

The stability of this compound is a critical parameter for its handling and formulation.

-

Thermal Stability: The compound should be stored in a cool place. Drying should be conducted at temperatures below 80 °C to prevent degradation.[2]

-

pH Stability: As an amine salt, the compound's stability and solubility will be pH-dependent. In alkaline conditions, it may convert to the less soluble free base.

-

Storage: It should be stored in a tightly sealed container, protected from light and moisture, in an inert atmosphere at room temperature.[9]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of considerable industrial importance. While there are gaps in the publicly available experimental data for the sulfate salt, this guide has offered a framework for its characterization by presenting data for the free base and outlining robust experimental protocols for determining its key physicochemical parameters. The synthesis, purification, and analytical methodologies described herein provide a solid foundation for researchers and scientists working with this compound, ensuring its quality, consistency, and effective application in their respective fields.

References

- 1. nbinno.com [nbinno.com]

- 2. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]

- 4. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. 200295-57-4 CAS MSDS (4-Nitro-1,3-phenylenediamine sulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

"4-Nitro-1,3-phenylenediamine sulfate" CAS 200295-57-4

An In-Depth Technical Guide to 4-Nitro-1,3-phenylenediamine sulfate (CAS 200295-57-4) for Researchers and Drug Development Professionals

Introduction

4-Nitro-1,3-phenylenediamine sulfate, registered under CAS Number 200295-57-4, is an aromatic amine derivative of significant interest in applied chemistry.[1][2] Primarily recognized for its role as a key intermediate and active component in the formulation of hair dyes, its utility extends to the synthesis of other dyes, potential pharmaceutical precursors, and as a corrosion inhibitor.[1][3] The introduction of a sulfate moiety to the 4-nitro-m-phenylenediamine structure fundamentally alters its physicochemical properties, notably its molecular weight and solubility, which in turn governs its mechanism and application profile, particularly in cosmetic science.[3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, mechanisms, analytical validation, and safe handling protocols, grounded in established scientific principles and authoritative sources.

Part 1: Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. 4-Nitro-1,3-phenylenediamine sulfate is a yellow to yellow-brown crystalline powder.[1][3][4] Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 200295-57-4 | [1][5][6] |

| Molecular Formula | C₆H₇N₃O₂ · H₂SO₄ (or C₆H₉N₃O₆S) | [1][4][7][8] |

| Molecular Weight | ~251.22 g/mol | [6][8] |

| Common Synonyms | 4-Nitro-m-phenylenediamine sulfate; 4-Nitrobenzene-1,3-diamine sulfate | [1][3] |

| Appearance | Yellow to yellow-brown crystalline powder | [1][3][4] |

| Solubility | Sparingly soluble to soluble in water; Soluble in alcohol | [1][3] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place, under an inert atmosphere. | [1][5][9] |

Note on Molecular Formula: The empirical formula is sometimes represented as C₆H₇N₃O₂·n(H₂SO₄), where n=1 is the most common form, yielding the molecular weight of approximately 251 g/mol .[4] The sulfate salt form generally confers greater water solubility compared to the free base (4-Nitro-1,3-phenylenediamine, CAS 5131-58-8), which is insoluble in water.[10][11]

Caption: Chemical structure of 4-Nitro-1,3-phenylenediamine sulfate.

Part 2: Synthesis and Manufacturing Workflow

The conversion of m-phenylenediamine to its nitrated sulfate salt is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity. The methodology outlined in U.S. Patent 6,160,179A provides an authoritative and detailed pathway.[4] The core logic is to first protect the highly reactive amino groups via acetylation, then perform a regioselective nitration, followed by deprotection and final salt formation.

Experimental Protocol: Synthesis from m-Phenylenediamine

Step 1: Diacetylation of m-Phenylenediamine

-

Causality: The amino groups of the starting material are strong activating groups that would interfere with controlled nitration and are susceptible to oxidation. Acetylation with acetic anhydride converts them into less reactive acetamido groups, protecting them and directing the subsequent nitration.

-

Charge a reaction vessel with m-phenylenediamine and water.

-

Slowly add acetic anhydride while agitating. An exothermic reaction will occur. Maintain the temperature below 60°C.

-

After the addition is complete, cool the mixture to below 20°C to precipitate the diacetyl-m-phenylenediamine product.

-

Filter the precipitate, wash with cold water, and dry at a temperature below 80°C.

Step 2: Nitration of Diacetyl-m-phenylenediamine

-

Causality: A mixture of concentrated nitric and sulfuric acids (mixed acid) is the classic electrophilic nitrating agent. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic substitution reaction. The temperature must be kept low (0-5°C) to prevent over-nitration and side reactions.

-

Add the dried diacetyl-m-phenylenediamine to concentrated sulfuric acid, maintaining the temperature below 30°C.

-

Cool the mixture to 0-5°C.

-

Slowly add a pre-chilled mixture of concentrated nitric acid and sulfuric acid, ensuring the temperature does not exceed 5°C.

-

After addition, agitate the mixture at 0-5°C for approximately two hours.

-

Pour the reaction mixture over crushed ice to precipitate the 4-nitro-m-diacetanilide product.

-

Filter, wash with water until the filtrate is neutral, and dry.

Step 3: De-acetylation to 4-Nitro-m-phenylenediamine

-

Causality: Acid-catalyzed hydrolysis is used to remove the acetyl protecting groups and regenerate the free amino groups. Heating the mixture provides the necessary activation energy for the hydrolysis of the amide bonds.

-

Combine the 4-nitro-m-diacetanilide product with a solution of concentrated sulfuric acid and water.

-

Heat the mixture to approximately 85°C for four hours.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate, which will cause the precipitation of 4-nitro-m-phenylenediamine.

-

Filter and dry the product. A yield of 83-90% relative to 4-nitro-m-diacetanilide is expected.[4]

Step 4: Sulfation to 4-Nitro-1,3-phenylenediamine sulfate

-

Causality: The final step is an acid-base reaction. The basic amino groups of 4-nitro-m-phenylenediamine react with sulfuric acid in a suitable solvent, like isopropanol, to form the stable sulfate salt. Heating helps ensure complete reaction and dissolution before the final product is precipitated upon cooling.

-

Add the synthesized 4-nitro-m-phenylenediamine to isopropanol in a reaction vessel.

-

While keeping the temperature below 50°C, slowly add concentrated sulfuric acid until a pH of 2.0 ±0.5 is reached.

-

Heat the mixture to 70-75°C for three hours.

-

Cool the batch to below 30°C and agitate for one hour to ensure complete precipitation.

-

Filter the final product, wash with water, and dry under 80°C. This process yields the target 4-nitro-m-phenylenediamine sulfate as a yellow-brown powder with a reported yield of 95-98%.[4]

References

- 1. Page loading... [guidechem.com]

- 2. 4-Nitro-1,3-Phenylenediamine Sulfate-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. nbinno.com [nbinno.com]

- 4. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]

- 5. 4-Nitro-1,3-phenylenediamine sulfate | 200295-57-4 [chemicalbook.com]

- 6. 4-Nitro-1,3-Phenylenediamine Sulfate | CymitQuimica [cymitquimica.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-nitro-m-phenylene Diamine Sulfate Cas No: 200295-57-4 at Best Price in Quzhou | Quzhou Ruiyuan Chemical Co., Ltd. [tradeindia.com]

- 9. zhonglanindustry.com [zhonglanindustry.com]

- 10. 4-Nitro-1,3-phenylenediamine | 5131-58-8 [chemicalbook.com]

- 11. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Nitrobenzene-1,3-diamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzene-1,3-diamine sulfate, a salt of the organic base 4-nitro-1,3-benzenediamine, is a compound of significant industrial interest, particularly in the formulation of hair dyes and other cosmetic products.[1][2] Its chemical structure, characterized by a nitro-substituted aromatic ring with two amino groups, dictates its chemical reactivity, color properties, and biological interactions. Understanding the precise molecular geometry, conformational preferences, and intermolecular interactions of this compound is crucial for optimizing its applications, predicting its metabolic fate, and ensuring its safety.

This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound. We will delve into the experimentally determined crystal structure of the free base, 4-nitro-1,3-benzenediamine, and explore the conformational changes that occur upon its protonation to form the sulfate salt. This analysis integrates experimental crystallographic data with principles of computational chemistry to offer a detailed perspective for researchers in organic chemistry, materials science, and drug development.

Methodology: A Dual Approach to Structural Elucidation

To provide a thorough understanding of the topic, this guide employs a two-pronged approach:

-

Experimental Crystal Structure Analysis: We will examine the single-crystal X-ray diffraction data for the free base, 4-nitro-1,3-benzenediamine. This technique provides the most accurate and detailed information about the molecule's geometry in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions.

-

Computational Modeling of the Cationic Form: As a crystal structure for the sulfate salt is not publicly available, we will utilize established principles of computational chemistry to model the structure of the protonated form of 4-nitro-1,3-benzenediamine. This allows us to predict the geometric and conformational changes that occur upon salt formation and to understand the interaction with the sulfate counter-ion. This approach is widely used to complement experimental data and provide insights into molecular systems where experimental data is scarce.[3]

Molecular Structure of 4-Nitro-1,3-benzenediamine (The Free Base)

The foundation for understanding the sulfate salt lies in the detailed structure of its organic component. The crystal structure of 4-nitro-1,3-benzenediamine has been determined by X-ray crystallography, providing a wealth of information about its molecular geometry.[4]

The molecule consists of a benzene ring substituted with two amino groups at positions 1 and 3, and a nitro group at position 4. The presence of both electron-donating amino groups and the strongly electron-withdrawing nitro group creates a polarized electronic structure, which influences both the molecular geometry and the intermolecular interactions.

Key Geometric Parameters

The precise bond lengths and angles of 4-nitro-1,3-benzenediamine, as determined by X-ray crystallography, are summarized in the table below. These experimental values provide the ground truth for the molecule's structure in the solid state.

| Bond/Angle | Experimental Value (Å or °) |

| C1-C2 | 1.385(3) |

| C2-C3 | 1.378(3) |

| C3-C4 | 1.411(3) |

| C4-C5 | 1.399(3) |

| C5-C6 | 1.373(3) |

| C6-C1 | 1.403(3) |

| C1-N1 | 1.369(3) |

| C3-N3 | 1.361(3) |

| C4-N4 | 1.442(3) |

| N4-O1 | 1.237(2) |

| N4-O2 | 1.240(2) |

| Angle | |

| C6-C1-C2 | 119.2(2) |

| N1-C1-C2 | 120.4(2) |

| C1-C2-C3 | 121.2(2) |

| N3-C3-C2 | 122.1(2) |

| C3-C4-C5 | 121.7(2) |

| N4-C4-C3 | 118.9(2) |

| O1-N4-O2 | 122.8(2) |

Data extracted from the crystallographic information file for CCDC 163928.

The benzene ring shows slight distortions from a perfect hexagon, a common feature in substituted benzenes due to the electronic effects of the substituents. The C-N bond of the nitro group is longer than the C-N bonds of the amino groups, which is expected due to the different hybridization and bonding characteristics.

Caption: 2D representation of 4-nitro-1,3-benzenediamine.

Crystal Packing and Intermolecular Interactions of the Free Base

In the solid state, molecules of 4-nitro-1,3-benzenediamine are arranged in a specific three-dimensional lattice, held together by a network of intermolecular interactions. These interactions are critical for the stability of the crystal and influence the material's physical properties.

The primary intermolecular forces at play are hydrogen bonds, involving the amino groups as donors and the nitro group and other amino groups as acceptors. The crystal structure reveals a complex network of N-H···O and N-H···N hydrogen bonds, which link the molecules into sheets. These sheets are then stacked together, with weaker C-H···O interactions and π-π stacking also contributing to the overall crystal packing. The insertion of a nitro group into the benzene ring is known to favor the formation of C-H···O hydrogen bonds and stacking interactions.[5]

Caption: Diagram of intermolecular forces in crystalline 4-nitro-1,3-benzenediamine.

Structure and Conformation of the 4-Nitro-1,3-benzenediaminium Cation

This compound is a salt, meaning the diamine has been protonated by sulfuric acid. The 1:1 stoichiometry of the salt indicates that the diamine is monoprotonated, forming the 4-nitro-1,3-benzenediaminium cation.

Protonation Site

The two amino groups in 4-nitro-1,3-benzenediamine have different basicities. The amino group at position 3 is meta to the electron-withdrawing nitro group, while the amino group at position 1 is ortho to the nitro group. The strong electron-withdrawing nature of the nitro group decreases the electron density on the nitrogen atoms of the amino groups, making them less basic than aniline. The effect is more pronounced for the ortho amino group (position 1) due to the proximity to the nitro group. Therefore, the amino group at position 3 is the more basic of the two and is the most likely site of protonation.

Conformational Analysis via Computational Modeling

To understand the structural changes upon protonation, we can conceptually apply computational methods like Density Functional Theory (DFT). An optimized geometry of the 4-nitro-1,3-benzenediaminium cation would likely reveal several key changes compared to the free base:

-

Bond Lengths: The C-N bond of the protonated amino group (at position 3) is expected to lengthen due to the positive charge on the nitrogen atom.

-

Bond Angles: The bond angles around the protonated nitrogen atom will change to reflect its sp3-like hybridization.

-

Planarity: While the benzene ring will remain largely planar, there may be slight changes in the twisting of the nitro and amino groups relative to the ring to accommodate the new charge and steric environment.

Caption: The proposed structure of the 4-nitro-1,3-benzenediaminium cation.

The Role of the Sulfate Anion and Crystal Packing of the Salt

The sulfate anion (SO₄²⁻) plays a crucial role in the crystal structure of the salt. It acts as a counter-ion to the positively charged 4-nitro-1,3-benzenediaminium cation and is a strong hydrogen bond acceptor. The crystal lattice of the sulfate salt will be dominated by strong ionic interactions and a network of hydrogen bonds between the ammonium group (and the remaining amino group) of the cation and the oxygen atoms of the sulfate anion.

The hydrogen bonding in anilinium sulfates is a well-studied phenomenon and typically involves the formation of robust N-H···O hydrogen bonds.[6] These interactions are expected to be the primary organizing force in the crystal packing of this compound, leading to a dense and stable crystal lattice.

Caption: Workflow for the structural analysis of this compound.

Conclusion

The molecular structure and conformation of this compound are governed by a combination of intramolecular electronic effects and intermolecular forces. The free base, 4-nitro-1,3-benzenediamine, has a largely planar structure with a rich network of hydrogen bonds and π-π stacking interactions in the solid state. Upon formation of the sulfate salt, the diamine is monoprotonated, likely at the more basic amino group at position 3. This protonation induces changes in the local geometry of the amino group and influences the overall electronic structure of the molecule. The crystal lattice of the sulfate salt is expected to be stabilized by strong ionic interactions and an extensive network of N-H···O hydrogen bonds between the 4-nitro-1,3-benzenediaminium cation and the sulfate anion.

This detailed structural understanding is essential for rationalizing the properties and reactivity of this compound and provides a solid foundation for its application in various fields of chemical science and industry.

References

- 1. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Nitro-1,3-benzenediamine | 5131-58-8 | Benchchem [benchchem.com]

- 4. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Anilinium hydrogen sulfate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Nitro-1,3-phenylenediamine Sulfate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-Nitro-1,3-phenylenediamine sulfate, a compound of significant interest in the cosmetic and pharmaceutical industries. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for formulation, purification, and analytical method development. This document synthesizes the available technical data and provides a robust framework for experimental solubility determination.

Introduction: The Physicochemical Landscape of 4-Nitro-1,3-phenylenediamine Sulfate

4-Nitro-1,3-phenylenediamine sulfate is a yellow crystalline powder primarily used as an intermediate in the production of hair dyes and other colorants.[1][2] Its chemical structure, featuring a phenylenediamine core with a nitro group and a sulfate salt, dictates its solubility behavior. The presence of amino and nitro groups, along with the sulfate counter-ion, introduces a high degree of polarity and hydrogen bonding potential.

The principle of "like dissolves like" is the cornerstone of predicting solubility. The polar nature of 4-Nitro-1,3-phenylenediamine sulfate suggests a higher affinity for polar solvents. The sulfate salt form is expected to enhance aqueous solubility compared to its free base, although conflicting reports exist in the literature. One source describes it as "soluble in water and alcohol,"[2] while others state it is "sparingly soluble in water"[1] or has "low solubility" in water.[3] This discrepancy underscores the importance of empirical determination of solubility.

The free base, 4-Nitro-1,3-phenylenediamine, is reported to be slightly soluble in water and soluble in polar organic solvents such as methanol, ethanol, and acetonitrile.[4] This provides a foundational expectation for the solubility of the sulfate salt in similar solvents.

Computed Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₆S | [5] |

| Molecular Weight | 251.22 g/mol | [5][6] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Topological Polar Surface Area | 181 Ų | [5] |

These computed properties further indicate a molecule with significant polar characteristics, suggesting that polar solvents will be more effective in its dissolution.

Known Solubility Data: A Critical Overview

The publicly available solubility data for 4-Nitro-1,3-phenylenediamine sulfate is predominantly qualitative. The following table summarizes the existing information, including data for the related free base and isomers to provide a broader context.

| Compound | Solvent | Solubility | Source |

| 4-Nitro-1,3-phenylenediamine sulfate | Water | Soluble | [2] |

| Water | Sparingly Soluble / Low Solubility | [1][3] | |

| Alcohol | Soluble | [2] | |

| Isopropanol, Methanol, Ethanol | Implied solubility (used as reaction solvent) | [7] | |

| 4-Nitro-1,3-phenylenediamine (free base) | Water | Slightly Soluble | [4] |

| Methanol | Soluble | [4] | |

| Ethanol | Soluble | [4] | |

| Acetonitrile | Soluble | [4] | |

| 4-Nitro-o-phenylenediamine (isomer) | 1N HCl:Ethanol (1:1) | 50 mg/mL |

The conflicting reports on water solubility highlight the necessity for a standardized experimental protocol to obtain reliable and reproducible data.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of 4-Nitro-1,3-phenylenediamine sulfate in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of accurate and trustworthy data.

Materials and Equipment

-

4-Nitro-1,3-phenylenediamine sulfate (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent):

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Nonpolar: Toluene, Hexane

-

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow is designed to determine the equilibrium solubility of the compound.

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Nitro-1,3-phenylenediamine sulfate to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the undissolved solid.

-

Centrifuge the vials at a high speed to pellet the remaining solid material.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-Nitro-1,3-phenylenediamine sulfate.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 4-Nitro-1,3-phenylenediamine sulfate of known concentrations.

-

Calculate the concentration of the solute in the original saturated solution by applying the dilution factor. The solubility is typically expressed in units of mg/mL or g/100 mL.

-

Influence of Molecular Structure on Solubility

The solubility of 4-Nitro-1,3-phenylenediamine sulfate is a direct consequence of its molecular architecture. The following diagram illustrates the relationship between its structural features and its expected solubility in different classes of organic solvents.

Caption: Relationship between molecular structure and predicted solubility.

Applications and Implications of Solubility Data

A comprehensive understanding of the solubility of 4-Nitro-1,3-phenylenediamine sulfate is critical for its practical application.

-

In the Cosmetics Industry: As a key component in hair dye formulations, its solubility in various solvent systems, including aqueous and alcoholic mixtures, directly impacts the product's performance, stability, and ease of application.

-

In Pharmaceutical Research: For any potential therapeutic applications, solubility data is fundamental for:

-

Formulation Development: Designing appropriate dosage forms (e.g., oral, topical) requires knowledge of the compound's solubility in pharmaceutically acceptable solvents.

-

Purification: Crystallization processes for purifying the compound rely on selecting solvent systems where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Analytical Method Development: The choice of diluents and mobile phases for techniques like HPLC is guided by the compound's solubility.

-

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. 4-Nitro Meta Phenylene Diamine,5131-58-8 - Jayvir Dye Chem [jayvirdyechem.com]

- 5. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitro-1,3-Phenylenediamine Sulfate | CymitQuimica [cymitquimica.com]

- 7. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]

"4-Nitrobenzene-1,3-diamine sulfate" spectral data (NMR, IR, UV-Vis)

An In-Depth Technical Guide to the Spectral Characterization of 4-Nitrobenzene-1,3-diamine and its Sulfate Salt

Abstract

This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for the compound 4-Nitrobenzene-1,3-diamine and its corresponding sulfate salt. As a crucial intermediate in the synthesis of dyes and other specialty chemicals, rigorous characterization of this molecule is paramount for quality control and research applications. This document is structured to provide researchers, scientists, and drug development professionals with not only the spectral data itself but also the underlying principles and experimental causality. We will explore the distinct spectral signatures of the free base and its sulfate salt, highlighting the profound impact of protonation on the electronic and vibrational properties of the molecule. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and accuracy.

Molecular Structure: The Free Base vs. The Sulfate Salt

4-Nitrobenzene-1,3-diamine (also known as 4-nitro-m-phenylenediamine) is an aromatic compound featuring a benzene ring substituted with two electron-donating amine (-NH₂) groups and one strongly electron-withdrawing nitro (-NO₂) group. This "push-pull" electronic arrangement is central to its chemical and spectral properties.

When treated with sulfuric acid, the basic amine groups are protonated to form the 4-Nitrobenzene-1,3-diamine sulfate salt. This conversion from -NH₂ to -NH₃⁺ fundamentally alters the electronic character of the substituents, transforming them from electron-donating to electron-withdrawing. This change is the primary cause of the significant differences observed in their respective spectra.

Caption: Chemical interconversion of the free base and its sulfate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Causality in NMR: Substituent Effects and Protonation

In an aromatic ring, electron-donating groups (EDGs) like -NH₂ increase electron density, particularly at the ortho and para positions, causing the attached protons and carbons to be shielded (appear at a lower chemical shift, or upfield). Conversely, electron-withdrawing groups (EWGs) like -NO₂ and -NH₃⁺ decrease electron density, deshielding the nuclei and shifting their signals downfield. This principle is fundamental to interpreting the spectra of these compounds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons.

-

4-Nitrobenzene-1,3-diamine (Free Base): In a solvent like DMSO-d₆, one would expect to see distinct signals for the amine protons (-NH₂) and the three aromatic protons. The strong donating effect of the two amino groups and the withdrawing effect of the nitro group create a complex but predictable pattern. The proton situated between the two amino groups would be the most shielded, while the proton ortho to the nitro group would be the most deshielded.

-

This compound: Upon protonation, a dramatic change occurs. The -NH₂ signals are replaced by broad signals for the -NH₃⁺ protons, which are shifted significantly downfield. These protons are also exchangeable with trace water or D₂O. Furthermore, the now-withdrawing nature of the -NH₃⁺ groups causes a general downfield shift for all aromatic protons due to decreased electron density in the ring.

| Proton Type | Free Base (Predicted, ppm) | Sulfate Salt (Predicted, ppm) | Rationale for Change |

| Amine Protons | 5.0 - 6.0 (broad) | 7.0 - 9.0 (very broad) | Protonation to -NH₃⁺, increased deshielding. |

| Aromatic Protons | 6.0 - 8.0 | 7.0 - 9.0 | General deshielding due to EWG effect of -NH₃⁺ groups. |

¹³C NMR Spectral Analysis

| Carbon Position | Observed Chemical Shift (ppm) for Free Base [1] | Assignment Rationale |

| C4 (-NO₂) | ~148 | Attached to the strongly deshielding nitro group.[3] |

| C1, C3 (-NH₂) | ~130-140 | Attached to nitrogen, but shielded relative to the C-NO₂. |

| C2, C5, C6 | ~100-120 | Shielded by the strong electron-donating effects of the amino groups. |

For the sulfate salt, the carbon atoms attached to the newly formed -NH₃⁺ groups (C1 and C3) would experience a downfield shift. The other ring carbons would also be moderately deshielded. Quaternary carbons (those not attached to hydrogen) often show weaker signals due to longer relaxation times.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample (either free base or sulfate salt).

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent polar solvent for both the free base and the salt. Crucially, it allows for the observation of exchangeable N-H protons from the amine/ammonium groups, which would be lost in D₂O.

-

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹³C NMR, proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.[5]

-

Ensure a sufficient number of scans for ¹³C NMR to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its specific bond vibrations. It is an exceptional tool for identifying the functional groups present in a molecule.

IR Spectral Analysis

The IR spectrum is a molecular fingerprint, with specific regions corresponding to different functional groups.

-

4-Nitrobenzene-1,3-diamine (Free Base): The spectrum is dominated by characteristic absorptions for the nitro and amino groups, and the aromatic ring.[6]

-

N-H Stretching: Two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.

-

N-O Stretching: Two very strong and sharp peaks characteristic of aromatic nitro compounds: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[7][8]

-

Aromatic C=C and C-H: Peaks for C=C stretching appear in the 1450-1600 cm⁻¹ region, and C-H stretching is observed just above 3000 cm⁻¹.

-

-

This compound: The spectrum changes significantly upon salt formation.

-

N-H Stretching: The sharp -NH₂ peaks are replaced by a very broad and strong absorption band spanning from ~2500-3200 cm⁻¹, characteristic of the N-H stretching in an ammonium (-NH₃⁺) salt.

-

S=O and S-O Stretching: New, strong absorption bands appear in the 1250-1140 cm⁻¹ (asymmetric) and 1070-1030 cm⁻¹ (symmetric) regions, confirming the presence of the sulfate counter-ion.

-

N-O Stretching: The nitro group stretches remain but may be slightly shifted due to the change in the overall electronic environment of the ring.

-

| Functional Group | Free Base (cm⁻¹) | Sulfate Salt (cm⁻¹) | Rationale for Change |

| N-H Stretch | 3300-3500 (two sharp peaks) | 2500-3200 (very broad) | Conversion of -NH₂ to -NH₃⁺. |

| N-O Asymmetric Stretch | 1550-1475 (strong) | 1550-1475 (strong) | Group is retained. |

| N-O Symmetric Stretch | 1360-1290 (strong) | 1360-1290 (strong) | Group is retained. |

| S=O / S-O Stretch | Absent | 1030-1250 (strong) | Presence of the SO₄²⁻ counter-ion. |

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Rationale: KBr is transparent to IR radiation in the typical analysis range and provides a solid matrix to hold the sample.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Background Collection: Place the KBr pellet holder (empty) in the spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the sample pellet in the holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly sensitive to the extent of conjugation and the electronic nature of a molecule.

Caption: Effect of protonation on the electronic energy gap (ΔE).

Principles of Electronic Transitions: The Role of ICT

The UV-Vis spectrum of benzene shows a characteristic absorption around 256 nm.[9] When substituents are added, the position (λₘₐₓ) and intensity of this absorption change.

-

Bathochromic Shift (Red Shift): Electron-donating groups like -NH₂ shift the λₘₐₓ to longer wavelengths.

-

Hypsochromic Shift (Blue Shift): The removal of conjugation or the addition of groups that lower the energy of the ground state can shift λₘₐₓ to shorter wavelengths.

4-Nitrobenzene-1,3-diamine is a classic "push-pull" system. The electron-donating amino groups (-NH₂) "push" electron density into the ring, and the electron-withdrawing nitro group (-NO₂) "pulls" it out. This creates a low-energy intramolecular charge transfer (ICT) transition, resulting in a strong absorption at a much longer wavelength (a significant bathochromic shift) than would be seen for the individual substituents.[10][11]

UV-Vis Spectral Analysis

-

4-Nitrobenzene-1,3-diamine (Free Base): When dissolved in a solvent like ethanol, the free base is expected to exhibit a λₘₐₓ at a relatively long wavelength (e.g., >350 nm) due to the strong ICT character.

-

This compound: Protonation of the -NH₂ groups to -NH₃⁺ converts them from powerful electron-donors to electron-withdrawers. This completely disrupts the "push-pull" system. As a result, the low-energy ICT transition is eliminated, and the molecule behaves more like a benzene ring substituted only with EWGs. This causes a dramatic hypsochromic (blue) shift , with the λₘₐₓ moving to a much shorter wavelength, likely below 300 nm. This pH-dependent color change (solvatochromism) is a hallmark of such systems.[11]

Experimental Protocol: UV-Vis Data Acquisition

-

Solvent Selection: Use a UV-grade solvent such as ethanol or methanol. Rationale: These solvents are transparent in the analysis range (>220 nm) and can dissolve both the free base and, with acidification, the salt.

-

Stock Solution Preparation: Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL).

-

Dilution: Dilute the stock solution to an appropriate concentration (typically 1-10 µg/mL) so that the maximum absorbance falls between 0.2 and 1.0 AU (Absorbance Units).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

-

Sample Measurement: Replace the blank with a cuvette containing the diluted sample solution and record the absorption spectrum, typically from 400 nm down to 200 nm. The wavelength of maximum absorbance (λₘₐₓ) should be recorded.

Integrated Analysis and Workflow

Caption: Integrated workflow for the complete spectral characterization.

Conclusion

The spectral characterization of 4-Nitrobenzene-1,3-diamine and its sulfate salt provides a clear and compelling case study in the principles of analytical chemistry. ¹H and ¹³C NMR spectroscopy confirm the carbon skeleton and substitution pattern. IR spectroscopy provides unambiguous identification of the key functional groups (-NH₂, -NO₂, -NH₃⁺, SO₄²⁻). Finally, UV-Vis spectroscopy elucidates the electronic nature of the molecule, demonstrating the powerful intramolecular charge transfer in the free base and its disruption upon protonation in the sulfate salt. Together, these techniques offer a robust, self-validating system for the unequivocal identification, purity assessment, and structural analysis essential for researchers and industry professionals.

References

- 1. 4-Nitro-1,3-phenylenediamine(5131-58-8) 13C NMR spectrum [chemicalbook.com]

- 2. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 13Carbon NMR [chem.ch.huji.ac.il]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Nitro-1,3-phenylenediamine(5131-58-8) IR Spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Nitro-m-phenylenediamine Sulfate

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 4-Nitro-m-phenylenediamine sulfate (CAS No. 200295-57-4).[1][2] Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes a predictive approach grounded in the established thermal behavior of analogous nitroaromatic and aromatic amine sulfate compounds. We present a detailed framework for researchers, scientists, and drug development professionals to assess the thermal hazards of this and structurally similar molecules. This guide delineates the theoretical underpinnings of its anticipated decomposition, provides robust, step-by-step experimental protocols for critical analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), and discusses methodologies for the identification of decomposition products. Our objective is to equip researchers with the necessary tools and theoretical framework to safely handle and characterize the thermal properties of 4-Nitro-m-phenylenediamine sulfate.

Introduction: Understanding the Molecule

4-Nitro-m-phenylenediamine sulfate is a substituted aromatic amine salt.[2] Its structure, comprising a benzene ring with two amine groups, a nitro group, and a sulfate salt, dictates its chemical reactivity and thermal behavior. The presence of both energizing (nitro) and reducing (amine) groups on the same aromatic backbone suggests a complex decomposition pathway and potential for significant energy release upon heating. Such compounds are common in various industrial applications, including as intermediates in the synthesis of dyes and specialty polymers.[1][3] A thorough understanding of their thermal stability is paramount for ensuring safe handling, storage, and processing, particularly in contexts like pharmaceutical development where thermal stress is a common factor.[4][5]

The sulfate salt form is expected to exhibit different thermal properties compared to the free base, 4-Nitro-m-phenylenediamine. Generally, salt formation increases the thermal stability of amines by protonating the basic nitrogen, which can alter the initial decomposition steps.[6][7] However, the overall thermal hazard is a complex interplay between the stabilizing effect of the salt and the inherent energetic nature of the nitroaromatic system.

Predicted Thermal Decomposition Profile

In the absence of specific experimental data, a predictive analysis based on the functional groups of 4-Nitro-m-phenylenediamine sulfate provides a foundational understanding of its likely thermal behavior. The decomposition is anticipated to be a multi-stage process, influenced by the nitro group, the aromatic amine structure, and the sulfate counter-ion.

Key Functional Group Influences

-

Nitro Group (NO₂): The nitro group is a well-known energetic functional group. The initial step in the decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[8] This is a highly exothermic process and can be autocatalytic.[4] The presence of amine groups on the same ring can influence the C-NO₂ bond strength and potentially lower the decomposition temperature compared to simpler nitroaromatics.

-

Amine Groups (NH₂): Aromatic amines can undergo oxidation, and their presence can lead to complex condensation and polymerization reactions at elevated temperatures. The interaction between the amine and nitro groups is a critical factor. Intramolecular hydrogen bonding and electronic effects can influence the overall stability.

-

Sulfate Salt: The sulfate salt is expected to increase the initial decomposition temperature compared to the free amine. The decomposition of the sulfate moiety itself, potentially leading to the release of sulfur oxides (SOx), would likely occur at higher temperatures. The initial decomposition is more likely to be driven by the nitroaromatic portion of the molecule.

Postulated Decomposition Pathway

The thermal decomposition of 4-Nitro-m-phenylenediamine sulfate is likely initiated by the cleavage of the C-NO₂ bond, leading to the formation of radical species. This could be followed by a cascade of reactions, including:

-

Initial C-NO₂ Bond Homolysis: This generates a phenyl radical and NO₂.

-

Hydrogen Abstraction: The highly reactive radical species can abstract hydrogen atoms from the amine groups, leading to further radical propagation.

-

Intra- and Intermolecular Reactions: The resulting radicals can undergo complex cyclization, condensation, and polymerization reactions, leading to the formation of a char residue.

-

Gas Evolution: The decomposition will likely produce a mixture of gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and potentially sulfur oxides (SOx) at higher temperatures from the sulfate group.

The following diagram illustrates a simplified, hypothetical decomposition pathway.

Caption: Hypothetical thermal decomposition pathway for 4-Nitro-m-phenylenediamine sulfate.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of 4-Nitro-m-phenylenediamine sulfate requires a combination of analytical techniques. The following protocols provide a robust framework for this assessment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and the temperature ranges of different decomposition stages.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Nitro-m-phenylenediamine sulfate into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen (inert) or air (oxidative), with a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

-

Identify the temperatures of maximum decomposition rate from the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition stage.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of 4-Nitro-m-phenylenediamine sulfate into a hermetically sealed aluminum pan. Use a pinhole lid for experiments where gas evolution is expected.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the final decomposition temperature observed in TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic events (e.g., melting) and exothermic events (decomposition).

-

Determine the onset temperature of the decomposition exotherm.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exotherm peak.

-

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique used to assess the potential for a runaway reaction. It provides data on the time-temperature-pressure relationship for an exothermic decomposition under adiabatic conditions.

Experimental Protocol:

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known mass of the sample is placed in a suitable sample bomb (e.g., titanium or stainless steel).

-

Procedure: The instrument uses a "Heat-Wait-Seek" protocol. The sample is heated in small steps, and after each step, the instrument waits for thermal equilibrium and then monitors for any self-heating. If an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature, and the temperature and pressure rise due to the decomposition are recorded.

-

Data Analysis:

-

Plot temperature and pressure versus time.

-

Determine the onset temperature of self-heating.

-

Calculate kinetic parameters such as the time to maximum rate (TMR) and the self-accelerating decomposition temperature (SADT).

-

Identification of Decomposition Products

Identifying the gaseous products of decomposition is crucial for a complete hazard assessment. This is typically achieved by coupling a TGA instrument with a gas analysis technique.

Recommended Technique: TGA-FTIR or TGA-MS

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): The evolved gases from the TGA are passed through a heated gas cell in an FTIR spectrometer. The infrared spectrum of the evolved gas is recorded continuously, allowing for the identification of functional groups and, in many cases, specific gaseous molecules (e.g., CO₂, CO, NOx, SO₂).

-

TGA-MS (Mass Spectrometry): The evolved gases are introduced into a mass spectrometer. The mass-to-charge ratio of the gas molecules is measured, allowing for the identification of the molecular weight of the decomposition products.

Summary of Predicted and Experimental Data

The following table summarizes the key parameters that should be determined through the experimental protocols described above. As no specific experimental data is available in the literature, this table serves as a template for reporting results.

| Parameter | Analytical Technique | Predicted Behavior/Information Gained |

| Onset Decomposition Temp. (Tonset) | TGA, DSC, ARC | The temperature at which significant decomposition begins. Expected to be lower than simple aromatic amines but potentially higher than the free base due to the sulfate salt. |

| Peak Decomposition Temp. (Tpeak) | TGA (DTG) | The temperature of the maximum rate of mass loss. |

| Mass Loss (%) | TGA | The percentage of mass lost at different decomposition stages. |

| Enthalpy of Decomposition (ΔHd) | DSC | The total energy released during decomposition. A high value indicates a significant exothermic hazard. |

| Time to Maximum Rate (TMR) | ARC | A measure of the time available to take corrective action in the event of a runaway reaction. |

| Self-Accelerating Decomposition Temp. (SADT) | ARC | The lowest temperature at which the substance will undergo self-accelerating decomposition in its packaging. |

| Gaseous Decomposition Products | TGA-FTIR, TGA-MS | Identification of toxic or flammable gases (e.g., NOx, SOx, CO). |

Safety and Handling Considerations

Based on the predicted thermal instability and the known hazards of nitroaromatic compounds, the following safety precautions are recommended when handling 4-Nitro-m-phenylenediamine sulfate:

-

Avoid Heat and Ignition Sources: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, especially when heating.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]

Conclusion

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. icheme.org [icheme.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minsky DTIC [dtic.minsky.ai]

- 9. researchgate.net [researchgate.net]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. azom.com [azom.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unlocking the Potential of 4-Nitrobenzene-1,3-diamine sulfate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This in-depth technical guide explores the multifaceted research applications of 4-Nitrobenzene-1,3-diamine sulfate, a versatile aromatic compound. Moving beyond its traditional role as a dye intermediate, this document delves into its potential as a key building block in the synthesis of high-performance polymers and biologically active heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this compound in their work.

Core Compound Analysis: this compound

This compound, also known as 4-nitro-m-phenylenediamine sulfate, is a yellow crystalline powder.[1] Its chemical structure, characterized by a nitro group and two amino groups on a benzene ring, provides a unique combination of reactivity that makes it a valuable precursor in various synthetic pathways.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 200295-57-4 | [2][3] |

| Molecular Formula | C₆H₉N₃O₆S | [2][4] |

| Molecular Weight | 251.22 g/mol | [2][4] |

| Appearance | Yellow crystalline powder | [1] |

| Solubility | Soluble in water and alcohol | [1] |

| Synonyms | 4-Nitro-m-phenylenediamine sulfate, p-Nitro-m-phenylenediamine sulfate, 4-Nitro-1,3-benzenediamine sulfate | [2][3] |

The presence of two amine groups with different reactivities, influenced by the electron-withdrawing nitro group, allows for selective chemical modifications. This differential reactivity is a key theme that will be explored in the subsequent sections on its research applications.

Established Application: A Precursor in Dye Synthesis

The primary industrial application of this compound is in the manufacturing of dyes for textiles, leather, and cosmetics, particularly hair dyes.[1] The amino groups on the benzene ring can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.

General Workflow for Azo Dye Synthesis

The synthesis of azo dyes from this compound typically follows a two-step process: diazotization of one or both amino groups, followed by a coupling reaction with a suitable coupling agent.

Caption: General workflow for the synthesis of azo dyes.

Emerging Research Application: High-Performance Polymers

A significant area of research interest lies in the use of 4-Nitrobenzene-1,3-diamine as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyamide Synthesis

Aromatic polyamides, or aramids, exhibit excellent thermal and mechanical properties. 4-Nitrobenzene-1,3-diamine can be used as a diamine monomer in polycondensation reactions with dicarboxylic acid chlorides to form polyamides. The nitro group can be subsequently reduced to an amino group, providing a site for further polymer modification or cross-linking.

Experimental Protocol: Synthesis of a Nitro-Substituted Polyamide

-

Monomer Preparation: Dissolve 4-Nitrobenzene-1,3-diamine in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen or argon).

-

Polycondensation: Cool the solution to 0-5 °C in an ice bath. Slowly add an equimolar amount of a dicarboxylic acid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) dissolved in the same solvent.

-

Reaction: Allow the reaction to proceed at low temperature for a few hours and then gradually warm to room temperature, stirring for an additional 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

Polymer Isolation: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol or water.

-

Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent and then with a low-boiling point solvent (e.g., ethanol) to remove residual solvent and unreacted monomers. Dry the polymer under vacuum at an elevated temperature.

Polyimide Synthesis

Polyimides are another class of high-performance polymers with outstanding thermal stability. The synthesis of polyimides from 4-Nitrobenzene-1,3-diamine typically involves a two-step process. First, a poly(amic acid) precursor is formed by the reaction of the diamine with a dianhydride. This precursor is then thermally or chemically cyclized to the final polyimide.

Workflow for Polyimide Synthesis

References

The Strategic Utility of 4-Nitrobenzene-1,3-diamine Sulfate in the Synthesis of Novel Bioactive Compounds: A Technical Guide

Introduction: Beyond a Dye Intermediate

For decades, 4-Nitrobenzene-1,3-diamine, often supplied as its more stable sulfate salt (CAS No: 200295-57-4), has been a workhorse in the colorant industry, valued for its role in producing vibrant azo dyes for textiles and hair coloring formulations.[1] However, to confine this molecule to the realm of dyes is to overlook its profound potential as a versatile and strategic precursor in the synthesis of novel, high-value compounds, particularly within the pharmaceutical and medicinal chemistry landscapes. Its unique trifunctional arrangement—two nucleophilic amine groups and an electrophilic, reducible nitro group on a benzene core—offers a rich platform for constructing complex molecular architectures.

This technical guide moves beyond the traditional applications of 4-Nitrobenzene-1,3-diamine sulfate to provide researchers, medicinal chemists, and drug development professionals with an in-depth exploration of its core reactivity and its application as a foundational building block for innovative bioactive molecules, including potent kinase inhibitors. We will dissect the key chemical transformations, explain the causality behind experimental choices, and provide actionable protocols to unlock the synthetic potential of this readily available starting material.

Core Molecular Properties and Strategic Considerations

The synthetic utility of 4-Nitrobenzene-1,3-diamine is rooted in the distinct reactivity of its functional groups. Understanding these properties is paramount to designing logical and efficient synthetic routes.

| Property | Value | Source |

| IUPAC Name | 4-nitrobenzene-1,3-diamine;sulfuric acid | [2] |

| Synonyms | 4-Nitro-m-phenylenediamine sulfate, 2,4-diaminonitrobenzene sulfate | [2] |

| CAS Number | 200295-57-4 | [2] |

| Molecular Formula | C₆H₉N₃O₆S | [2] |

| Molecular Weight | 251.22 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Solubility | Soluble in water and alcohol | [1] |